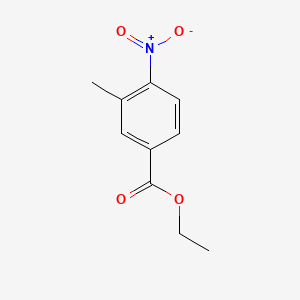

Ethyl 3-methyl-4-nitrobenzoate

説明

Ethyl 3-methyl-4-nitrobenzoate (CAS 30650-90-9) is an aromatic ester with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol. It is characterized by a nitro group (-NO₂) at the para position and a methyl group (-CH₃) at the meta position relative to the ester functional group. Key physical properties include a melting point of 53–55°C, a boiling point of 331.3°C at 760 mmHg, and a density of 1.216 g/cm³ . This compound is widely utilized as a reagent, pharmaceutical intermediate, and precursor in organic synthesis, particularly in the reduction of nitro groups to amines .

特性

IUPAC Name |

ethyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXJZQMFWBIRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383865 | |

| Record name | ethyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30650-90-9 | |

| Record name | ethyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Heating and Indirect Electrosynthesis Method

- Raw Materials: 2,4-dimethylnitrobenzene and chromium sulfate.

- Process:

- Chromium sulfate is electrolytically oxidized to chromium trioxide.

- Stepwise heating of the reaction mixture at 50 °C (4h), 70 °C (6h), and 90 °C (6h) to oxidize 2,4-dimethylnitrobenzene selectively.

- After reaction, filtration and acidification yield 3-methyl-4-nitrobenzoic acid.

- Yield: Approximately 75%.

- Advantages: Improved selectivity and conversion rates (65%-86%), recycling of chromium species reduces environmental impact and cost.

Table 2: Stepwise Heating Parameters

| Step | Temperature (°C) | Duration (hours) |

|---|---|---|

| 1 | 50 | 4 |

| 2 | 70 | 6 |

| 3 | 90 | 6 |

This method offers enhanced control over reaction kinetics and environmental benefits through chromium recycling.

Esterification to this compound

Once 3-methyl-4-nitrobenzoic acid is obtained, esterification with ethanol produces this compound. Although direct literature on this compound esterification is limited, analogous methods for ethyl 4-nitrobenzoate provide a robust foundation.

Catalytic Esterification Using Nanoporous Zeolites

- Catalysts: Hydrogen forms of natural zeolites such as clinoptilolite (H-CL), mordenite (H-MOR), heulandite (H-HEU-M), and phillipsite (H-PHI).

- Catalyst Preparation: Micrometric crystallites (4.8–7.0 μm) reduced to ultradispersed crystallites (290–480 nm) by ultrasound (US) or microwave (MW) treatment.

- Reaction Conditions:

- Solvent-free esterification of 4-nitrobenzoic acid with ethanol.

- Temperature: 80 °C under argon atmosphere.

- Irradiation: Ultrasound (37 kHz, 330 W, 2 h) or microwaves (2450 MHz, 300 W, 2 h).

- Performance:

- Conversion of 4-nitrobenzoic acid up to 70%.

- Yield of ethyl 4-nitrobenzoate up to 67% with best catalysts (H-HEU-M, H-MOR).

- Identification: Product confirmed by melting point, GC/MS, FTIR, and NMR spectroscopy.

Table 3: Esterification Results Using Zeolite Catalysts

| Catalyst | Crystallite Size (nm) | Conversion (%) | Yield (%) | Method of Irradiation |

|---|---|---|---|---|

| H-CL | 290 - 480 | ~60 | ~58 | Ultrasound / Microwave |

| H-MOR | 290 - 480 | 70 | 67 | Ultrasound / Microwave |

| H-HEU-M | 290 - 480 | 70 | 67 | Ultrasound / Microwave |

| H-PHI | 290 - 480 | ~55 | ~52 | Ultrasound / Microwave |

This method is environmentally friendly, avoids solvents, and benefits from synergistic effects of catalysts and irradiation.

Conventional Acid-Catalyzed Esterification

- Catalysts: Polyfluoroalkanesulfonic acids or their hydrates.

- Process: Esterification of nitrobenzoic acid with excess ethanol (300-600% molar excess) under heating.

- Advantages: Simple and effective for alkyl nitrobenzoates.

- Limitations: Requires strong acid catalysts and excess alcohol; less environmentally benign compared to zeolite catalysis.

This method is well-established for alkyl nitrobenzoate synthesis but less selective and sustainable than modern catalytic methods.

Summary Table of Preparation Methods

Research Findings and Notes

- The oxidation of 2,4-dimethyl nitrobenzene is critical for obtaining the precursor acid with high purity and yield. Both nitric acid oxidation and chromium-based oxidation methods are effective, with the latter offering better environmental and economic profiles due to catalyst recycling.

- The esterification step benefits significantly from the use of nanoporous zeolite catalysts combined with ultrasound or microwave irradiation, which enhances reaction rates and yields via synergistic effects.

- Characterization of the ester product by FTIR shows characteristic ester carbonyl peaks shifted due to conjugation with the aromatic ring, confirming successful synthesis.

- The ultradispersed zeolite catalysts (290-480 nm) outperform micrometric ones, emphasizing the importance of catalyst particle size in esterification efficiency.

化学反応の分析

Types of Reactions: Ethyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or alcohols in the presence of a base (e.g., sodium hydroxide).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

Reduction: Ethyl 3-methyl-4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 3-methyl-4-nitrobenzoic acid and ethanol.

科学的研究の応用

Ethyl 3-methyl-4-nitrobenzoate finds applications in several scientific research areas:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Analytical Chemistry: The compound can be used as a reference standard or reagent in analytical methods for the detection and quantification of related substances.

作用機序

The mechanism of action of ethyl 3-methyl-4-nitrobenzoate depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. In substitution reactions, the ester group is attacked by nucleophiles, resulting in the displacement of the ethoxy group. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares Ethyl 3-methyl-4-nitrobenzoate with three analogous nitrobenzoate esters:

Key Observations:

Effect of Alkyl Chain Length : Replacing the ethyl group in this compound with a methyl group (as in Mthis compound) reduces molecular weight and increases the melting point (80–82°C vs. 53–55°C ), likely due to reduced steric hindrance and enhanced crystal packing efficiency .

Positional Isomerism : Ethyl 4-nitrobenzoate lacks the methyl group at the meta position, resulting in a lower melting point (56–58°C ) and higher density (1.255 g/cm³ ) than this compound .

Commercial Availability and Pricing

- This compound is available from suppliers like GLPBIO (25 µL sample solution at 10 mM) and Beijing Wokai Biotechnology Co., with purity >97% .

- Mthis compound is sold by Carl Roth at €139.00/250 g (≥95% purity) and Kanto Reagents at ¥35,700/50 g . The higher cost per gram reflects its niche applications in specialized syntheses.

生物活性

Ethyl 3-methyl-4-nitrobenzoate (CAS No. 30650-90-9) is an organic compound classified as an ester of benzoic acid. Its structure features a nitro group at the para position and a methyl group at the meta position relative to the ester functional group. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

This compound has the molecular formula and exhibits various chemical behaviors, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of palladium on carbon.

- Substitution Reactions : The ester group can undergo nucleophilic substitution, allowing for the synthesis of diverse derivatives.

- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to produce ethyl alcohol and 3-methyl-4-nitrobenzoic acid .

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit significant antimicrobial activity. For instance, compounds with similar nitro groups have been investigated for their ability to inhibit bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription. A recent study highlighted that certain nitro-containing compounds demonstrated potent antibacterial effects against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential therapeutic applications .

The mechanism underlying the biological activity of this compound is likely associated with its ability to interfere with bacterial DNA processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components, including DNA .

Table 1: Comparison of Biological Activities of Nitro Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | Antibacterial | <0.03125 - 0.25 | Staphylococcus aureus |

| Compound 7a | Dual Enzyme Inhibitor | <0.03125 | E. faecalis, Klebsiella pneumoniae |

| Ethyl 4-nitrobenzoate | Antimicrobial | <0.125 | Acinetobacter baumannii |

Case Studies

- Antibacterial Efficacy : A study conducted on various nitro compounds, including this compound, revealed that these compounds effectively inhibited bacterial growth in vitro. The minimal inhibitory concentrations (MICs) were determined for several strains, demonstrating their potential as antibacterial agents .

- Synthesis and Derivative Development : this compound has been utilized as a precursor for synthesizing more complex molecules with enhanced biological activities. Its derivatives have shown promise in pharmaceutical applications, particularly in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-methyl-4-nitrobenzoate, and what are their limitations?

- Methodology : The classic esterification method involves reacting 3-methyl-4-nitrobenzoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. However, this approach often leads to sulfonation side reactions and generates significant acidic waste, requiring extensive purification . Alternative methods include using ultradispersed natural zeolite catalysts under microwave or ultrasonic irradiation, which improve yield and reduce reaction time .

- Limitations : Traditional acid-catalyzed routes suffer from poor regioselectivity, while newer catalytic methods may require specialized equipment (e.g., microwave reactors) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : The ethyl group appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.3 ppm for CH₂), while aromatic protons show splitting patterns consistent with the nitro and methyl substituents (e.g., deshielded protons near 8.0 ppm) .

- ¹³C NMR : The ester carbonyl resonates at ~165–170 ppm, with nitro and methyl carbons at ~148 ppm and ~20 ppm, respectively .

Q. What are the critical functional groups in this compound, and how do they influence reactivity?

- Functional Groups :

- Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to specific positions and participates in reduction reactions (e.g., to amines using Zn/HCl) .

- Ester Group : Hydrolyzes under acidic/basic conditions to regenerate the carboxylic acid. The ethyl group enhances solubility in organic solvents .

- Reactivity : The methyl group at the 3-position sterically hinders para-substitution, favoring meta-directed reactions in further derivatization .

Advanced Research Questions

Q. How can sulfonation side reactions be minimized during the synthesis of this compound?

- Optimization Strategies :

- Replace sulfuric acid with solid acid catalysts (e.g., zeolites) to reduce sulfonation .

- Use milder conditions, such as microwave-assisted synthesis, which shorten reaction times and limit side reactions .

- Monitor reaction progress via TLC to terminate the reaction before byproduct formation .

Q. What advanced crystallization techniques and software tools are used to resolve the crystal structure of this compound?

- Crystallization : Slow evaporation of ethyl acetate solutions yields single crystals suitable for X-ray diffraction .

- Software : SHELX programs (e.g., SHELXL for refinement) analyze diffraction data to determine molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .

- Key Parameters : Anisotropic refinement for non-hydrogen atoms and riding models for hydrogen atoms improve accuracy .

Q. How does the choice of catalyst impact regioselectivity in the derivatization of this compound?

- Catalyst Effects :

- Acid Catalysts : Promote electrophilic substitution at the meta position relative to the nitro group due to its electron-withdrawing nature .

- Transition Metal Catalysts : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) at the methyl-adjacent position by transiently coordinating to the nitro group .

- Case Study : Substitution of the 4-nitro group with cyclohexylamine in THF/triethylamine proceeds via nucleophilic aromatic substitution, requiring careful control of stoichiometry and temperature .

Q. What analytical workflows are recommended for assessing the stability of this compound under varying conditions?

- Stability Testing :

- HPLC : Quantify degradation products under acidic/alkaline hydrolysis or thermal stress .

- Mass Spectrometry : Identify fragmentation patterns (e.g., loss of ethyl group at m/z ~166) to confirm decomposition pathways .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C typical for nitroaromatics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。